molecular formula C19H28N2O2 B6641338 N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

カタログ番号 B6641338
分子量: 316.4 g/mol
InChIキー: WNMNWFKVBLSLEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception.

作用機序

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. PAMs enhance the activity of mGluR5 by binding to a site distinct from the glutamate binding site, which results in an increase in the potency and efficacy of glutamate. This leads to an increase in the activity of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various physiological processes, including synaptic plasticity and cell survival.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in preclinical models. It has also been shown to reduce anxiety-like behavior and improve social behavior in preclinical models of autism spectrum disorders. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to reduce pain perception in preclinical models of chronic pain.

実験室実験の利点と制限

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several advantages for lab experiments. It has high selectivity for mGluR5, which reduces the potential for off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several limitations. It has a short half-life, which limits its duration of action. It is also expensive to synthesize, which may limit its availability for research purposes.

将来の方向性

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several potential future directions for research. It may be investigated further for its potential therapeutic applications in Alzheimer's disease, Fragile X syndrome, and schizophrenia. It may also be investigated for its potential as an analgesic and anxiolytic agent. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a tool compound to study the role of mGluR5 in various physiological processes, including synaptic plasticity and cell survival. Finally, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a lead compound for the development of new PAMs with improved pharmacokinetic properties and therapeutic potential.

合成法

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves several steps, as described in a patent application by Johnson & Johnson Pharmaceutical Research & Development (US20090036578A1). The starting material is 4-bromomethylcyclohexanone, which undergoes a Grignard reaction with 4-hydroxybenzaldehyde to yield an intermediate. This intermediate is then subjected to a reductive amination reaction with 5-methyl-2-pyrrolidinone to form N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide.

科学的研究の応用

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease, Fragile X syndrome, and schizophrenia. It has also been investigated for its potential as an analgesic and anxiolytic agent.

特性

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14-4-9-18(21-10-2-3-11-21)17(12-14)19(23)20-16-7-5-15(13-22)6-8-16/h4,9,12,15-16,22H,2-3,5-8,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNWFKVBLSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。